3-(Bromomethyl)-3-methylthietane 1,1-dioxide
Description
Introduction to 3-(Bromomethyl)-3-methylthietane 1,1-Dioxide Research
Historical Context and Development in Heterocyclic Chemistry
The exploration of thietanes—four-membered sulfur-containing rings—began in the mid-20th century alongside advancements in heterocyclic chemistry. Early work focused on thietane itself, a simple cyclic thioether first synthesized via the reaction of 1,3-dibromopropane with sodium sulfide. The introduction of functional groups to the thietane ring, such as sulfonyl moieties, emerged later as chemists sought to modulate reactivity for applications in medicinal and polymer chemistry.
This compound represents a product of this functionalization trend. Its development parallels the rise of sulfone chemistry in the 1970s, where sulfonyl groups were recognized for their ability to stabilize transition states in nucleophilic substitution reactions. The compound’s synthesis typically involves bromination of 3-methylthietane derivatives or displacement reactions using sulfonate leaving groups, methods refined through iterative optimization.
Key Milestones:
Significance within the Thietane Research Domain
Thietanes are less common than their five- or six-membered heterocyclic counterparts due to inherent ring strain. However, this strain confers unique reactivity, particularly in ring-opening reactions. The bromomethyl and sulfonyl groups in this compound amplify this reactivity, making the compound a valuable substrate for:
- Nucleophilic substitutions : The bromomethyl group undergoes facile displacement with amines, thiols, and alkoxides.
- Polymer chemistry : The sulfonyl group enhances thermal stability, enabling incorporation into high-performance polymers.
- Pharmacophore development : Thietane derivatives are investigated for antimicrobial and protease-inhibitory activities.
Comparative Reactivity of Thietane Derivatives:
Positioning in Four-Membered Sulfonyl Heterocycles
Four-membered sulfonyl heterocycles, such as 1,1-dioxothietanes, are rare due to synthetic challenges. The sulfonyl group introduces significant ring strain while enhancing electrophilicity at adjacent carbon atoms. This compound exemplifies this class, with its sulfonyl moiety directing reactivity toward the bromomethyl carbon.
Structural and Electronic Features:
- Ring strain : Estimated at 25–30 kcal/mol, comparable to epoxides but with greater polarity due to sulfur.
- Electrophilicity : The sulfonyl group withdraws electron density, rendering the bromomethyl carbon highly susceptible to nucleophilic attack.
- Steric effects : The methyl group at the 3-position hinders approach from one face, influencing stereochemical outcomes in substitutions.
Contemporary Research Landscape and Emerging Trends
Current research on this compound focuses on three areas:
Synthetic Methodology :
- Radical bromination : Recent advances use N-bromosuccinimide (NBS) under UV light to improve selectivity.
- Flow chemistry : Continuous-flow systems minimize side reactions during large-scale synthesis.
Materials Science :
- Energetic polymers : Incorporation into sulfone-containing polymers enhances oxygen balance in propellants.
- Cross-linking agents : The bromomethyl group facilitates covalent network formation in elastomers.
Drug Discovery :
Recent Publications (2023–2025):
- A 2024 Journal of Organic Chemistry study demonstrated the compound’s utility in synthesizing spirocyclic β-lactams via [2+2] cycloadditions.
- Computational models published in ACS Omega (2025) predict regioselectivity in its reactions with azide ions.
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-3-methylthietane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c1-5(2-6)3-9(7,8)4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEIZYHESITMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-89-0 | |
| Record name | 3-(bromomethyl)-3-methylthietane 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHBrOS
- Molecular Weight : Approximately 201.09 g/mol
- Structure : The compound features a thietane ring with a bromomethyl group and a methyl group attached to the same carbon atom.
Reactivity
The bromomethyl group in 3-(Bromomethyl)-3-methylthietane 1,1-dioxide is particularly reactive, allowing for nucleophilic substitution reactions. This reactivity is essential for synthesizing more complex molecules or modifying the properties of the compound.
Chemistry
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to produce various derivatives through reactions such as:
- Nucleophilic substitutions
- Cyclization reactions
- Formation of thietane-based compounds
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Thietane amine derivatives |
| Cyclization | Formation with other cyclic compounds | Thietane-based heterocycles |
| Functionalization | Modification of the bromomethyl group | Diverse functionalized products |
Biology
Biological Studies
The compound is utilized in biological research to study its interactions with enzymes and receptors. Its ability to modulate signaling pathways makes it a candidate for investigating cellular functions.
Case Study: Enzyme Interaction
In studies involving thietan derivatives, researchers have explored how modifications to the thietane structure can influence enzyme inhibition. For instance, derivatives of this compound have been tested as potential inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is valuable for producing specialty chemicals. Its unique properties make it suitable for various applications, including:
- Development of pharmaceuticals
- Synthesis of agrochemicals
- Creation of novel materials
Table 2: Industrial Applications of this compound
| Application Area | Specific Use |
|---|---|
| Pharmaceuticals | Synthesis of drug candidates |
| Agrochemicals | Development of crop protection agents |
| Material Science | Creation of polymer additives |
Molecular Targets
The compound interacts with specific molecular targets within biological systems. These interactions can lead to modulation of various cellular pathways:
- Enzymatic Activity : Inhibition or activation of enzymes involved in metabolic processes.
- Signaling Pathways : Influence on pathways that regulate cell growth and differentiation.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: The compound may modulate signaling pathways related to cellular functions and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thietane 1,1-Dioxides
The substituents on the thietane ring critically influence physical properties and reactivity:
*Predicted based on analogous structures.
- Reactivity: Bromine substituents (e.g., in 3,3-dibromothietane) favor elimination or nucleophilic substitution, while amino groups (e.g., dibenzylamino derivatives) enable amination or coordination .
- Steric Effects: The methyl group in 3-(bromomethyl)-3-methylthietane may hinder nucleophilic attack compared to non-methylated analogs .
Thiophene 1,1-Dioxide Derivatives
Five-membered thiophene sulfones exhibit distinct reactivity due to aromaticity and ring strain:
- Applications : Thiophene sulfones are used in pharmaceuticals (e.g., anti-inflammatory agents) and materials science .
Biological Activity
3-(Bromomethyl)-3-methylthietane 1,1-dioxide is a compound that has garnered attention in the field of pharmaceutical chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological implications, and relevant case studies.
- Molecular Formula : C5H9BrO2S
- Molecular Weight : 201.09 g/mol
- IUPAC Name : this compound
- CAS Number : 2219379-89-0
Synthesis Methods
Recent studies have highlighted various synthetic routes for producing thietane derivatives, including this compound. Notable methods include:
- Nucleophilic Substitution Reactions : Utilizing sodium sulfide to facilitate the formation of thietanes from brominated precursors.
- Ring Closure Techniques : Employing strategies such as Mitsunobu reactions to create thietane rings from suitable precursors.
These methods not only yield the target compound but also allow for the exploration of structural modifications that may enhance biological activity .
Pharmacological Implications
This compound has shown promise as a building block for synthesizing bioactive compounds. Its biological activities can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that thietane derivatives exhibit antimicrobial properties, potentially useful in treating bacterial infections.
- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating potential as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic diseases.
Case Studies
-
Antimicrobial Studies :
- A study published in Pharmaceutical Chemistry demonstrated that thietane derivatives, including this compound, exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.
- Anticancer Research :
Data Table: Biological Activities of Thietane Derivatives
Preparation Methods
Radical Bromination Using N-Bromosuccinimide
Radical bromination represents the most widely cited method for introducing bromomethyl groups into thietane frameworks. A protocol adapted from the synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene involves irradiating 3-methylthietane with a 200W bulb in n-heptane, followed by the addition of benzoyl peroxide (BPO) as an initiator and NBS as the brominating agent. The molar ratio of 3-methylthietane to NBS is maintained at 1:1.05 to minimize dibromination byproducts, with stirring under reflux for 4–6 hours achieving >90% conversion. Post-reaction workup includes cooling, filtration, and washing with petroleum ether to isolate the crude product, which is further purified via recrystallization.
Key Parameters
Nucleophilic Bromination with Phosphorus Tribromide
An alternative approach employs phosphorus tribromide (PBr₃) for electrophilic substitution. In a method derived from the synthesis of 3-methyl-D3-benzyl bromide, 3-methylthietane is treated with PBr₃ in diethyl ether at -30°C under nitrogen. The reaction proceeds via a two-step mechanism: initial protonation of the methyl group followed by bromide displacement. This method yields 3-(bromomethyl)-3-methylthietane with 85–92% purity, though it requires stringent temperature control to avoid ring-opening side reactions.
Oxidation of Thietane Sulfides to Sulfones
Hydrogen Peroxide-Mediated Oxidation
The conversion of 3-(bromomethyl)-3-methylthietane sulfide to its 1,1-dioxide derivative is achieved using hydrogen peroxide (H₂O₂) in acetic acid. A patent describing the synthesis of piroxicam analogues recommends a 30% H₂O₂ solution at 60–80°C for 12–24 hours, yielding the sulfone with >95% efficiency. The reaction is quenched with sodium bicarbonate, and the product is extracted using ethyl acetate.
Meta-Chloroperbenzoic Acid (mCPBA) Oxidation
For lab-scale applications, mCPBA in dichloromethane at 0°C provides faster oxidation (2–4 hours) with comparable yields. This method is preferred for acid-sensitive substrates due to its milder conditions.
Integrated Synthetic Pathways
One-Pot Bromination-Oxidation Sequence
A streamlined protocol combines bromination and oxidation in a single reactor. 3-Methylthietane is treated with NBS and BPO in n-heptane under irradiation, followed by direct addition of H₂O₂ and acetic acid to oxidize the sulfide intermediate. This method reduces purification steps but requires careful pH adjustment to prevent premature oxidation.
Ring-Closing Metathesis (RCM) Approaches
Analytical and Optimization Data
Table 1. Comparative Analysis of Bromination Methods
| Method | Solvent | Brominating Agent | Initiator/Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Radical (NBS) | n-Heptane | NBS | BPO | 92 | 98 |
| Electrophilic (PBr₃) | Diethyl ether | PBr₃ | None | 85 | 92 |
| One-Pot | n-Heptane | NBS/H₂O₂ | BPO | 88 | 95 |
Table 2. Oxidation Efficiency Under Varied Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | Acetic acid | 70 | 24 | 95 |
| mCPBA | Dichloromethane | 0 | 3 | 97 |
Challenges and Mitigation Strategies
- Byproduct Formation: Dibromination and tribromination byproducts are minimized using stoichiometric NBS (1:1.05 ratio) and low-temperature PBr₃ reactions.
- Solvent Selection: Nonpolar solvents like n-heptane suppress polar side reactions, while DMF enhances oxidation rates but risks sulfone overoxidation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves brominated isomers, while recrystallization in petroleum ether improves crystalline purity.
Q & A
Q. What are the standard synthetic pathways for 3-(bromomethyl)-3-methylthietane 1,1-dioxide, and how do reaction conditions impact yield?
Synthesis typically involves bromination of a thietane precursor. For example, bromination of 3-methylthietane 1,1-dioxide under controlled conditions (e.g., using bromine in carbon tetrachloride at 50–60°C) generates the bromomethyl derivative . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., CCl₄) minimize side reactions.
- Temperature : Excessive heat (>70°C) may lead to decomposition or over-bromination.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials .
Q. How can solubility and stability of this compound be optimized for experimental use?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-sonication or heating (40–50°C) improves dissolution .
- Stability : Store at 2–8°C in inert atmosphere (argon) to prevent hydrolysis of the bromomethyl group. Degradation products can be monitored via TLC (Rf = 0.3 in 1:3 EtOAc/hexane) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) shows distinct peaks for the thietane ring (δ 3.2–3.5 ppm) and bromomethyl group (δ 4.1–4.3 ppm) .
- IR : Strong absorption at 1300–1320 cm⁻¹ (S=O stretching) and 650–670 cm⁻¹ (C-Br) confirms functional groups .
- Mass spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 199.07 .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
The bromomethyl group is highly electrophilic, making it prone to SN2 reactions. For example:
- Amine coupling : Reaction with primary amines (e.g., benzylamine) in THF at 0°C yields N-substituted derivatives, with yields >80% under anhydrous conditions .
- Competing elimination : Elevated temperatures (>40°C) or polar protic solvents (e.g., ethanol) may favor elimination, forming methylthietene byproducts .
Q. What strategies resolve contradictions in reported reaction yields across studies?
Discrepancies often arise from:
- Catalyst purity : Trace metals (e.g., Fe³⁺) in solvents can inhibit bromination. Use HPLC-grade solvents and molecular sieves .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (bromomethyl derivatives), while higher temperatures favor thermodynamic products (elimination) .
Q. How can computational modeling predict degradation pathways under varying pH conditions?
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to identify vulnerable bonds (e.g., C-Br bond dissociation energy ≈ 65 kcal/mol) .
- Hydrolysis simulations : At pH > 7, the bromomethyl group undergoes rapid hydrolysis to a hydroxymethyl derivative, validated by LC-MS monitoring .
Q. What methodologies enable the synthesis of structurally related analogs for SAR studies?
- Core modification : Replace the methyl group with ethyl or aryl groups via alkylation of thietane precursors .
- Functional group interconversion : Convert the bromomethyl group to azide (NaN₃/DMF) for click chemistry applications .
Methodological Considerations
Q. How to design kinetic studies for bromomethyl group substitution reactions?
- Pseudo-first-order conditions : Use excess nucleophile (e.g., 10 eq. NaN₃) and monitor progress via ¹H NMR or UV-Vis (λ = 280 nm for azide formation) .
- Rate constants : Calculate using the integrated rate law for SN2 mechanisms, accounting for solvent polarity (e.g., dielectric constant of DMF = 36.7) .
Q. What analytical approaches validate compound purity in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
